1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolinone family. This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a hydroxy group, and a methyl group attached to an indolinone core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving aniline derivatives and suitable carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions using 4-chlorophenol and appropriate alkylating agents.
Addition of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one: A closely related compound with a similar structure but lacking the methyl group.
1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one: Another related compound with additional methyl groups.
Uniqueness
1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7-position of the indolinone core may influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-13-4-3-5-17-18(13)22(19(24)20(17,25)12-14(2)23)10-11-26-16-8-6-15(21)7-9-16/h3-9,25H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLZZBDPHAVNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=C(C=C3)Cl)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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